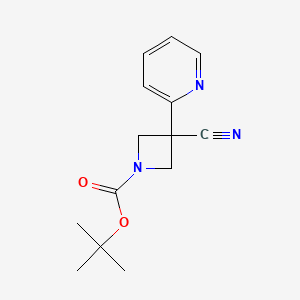
Tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemoselective Tert-Butoxycarbonylation
This compound could potentially be used as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines, similar to its related compound “tert-butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate” .
Anticonvulsant Applications
Pyridine derivatives are known for their anticonvulsant properties, which could make this compound useful in the development of new anticonvulsant drugs .
Antimicrobial Agents
Given the antimicrobial activity of various pyridine derivatives, “Tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate” may serve as a basis for creating new antimicrobial agents .
Anticancer Research
Pyridine derivatives have been employed in anticancer research. This compound may contribute to the synthesis of new anticancer agents or be used in cancer-related studies .
Antidiabetic Drug Development
The antidiabetic properties of pyridine derivatives suggest that this compound could be explored for its potential in antidiabetic drug development .
Alzheimer’s Disease Research
Pyridine derivatives have been used in research related to Alzheimer’s disease. This compound may have applications in studying or treating this condition .
Cardiovascular Disease Treatment
Research has indicated that pyridine derivatives can be used to treat cardiovascular diseases. This compound might find use in cardiovascular research or therapy .
Bioactive Ligands and Chemosensors
Pyridine derivatives have been studied as bioactive ligands and chemosensors. This compound could potentially be applied in these areas to develop new ligands or sensors .
Mecanismo De Acción
Target of Action
The primary target of Tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate is currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate . These factors could include pH, temperature, presence of other molecules, and the specific cellular environment where the compound exerts its effects.
Propiedades
IUPAC Name |
tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-13(2,3)19-12(18)17-9-14(8-15,10-17)11-6-4-5-7-16-11/h4-7H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOXLVUEDTYMGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C#N)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

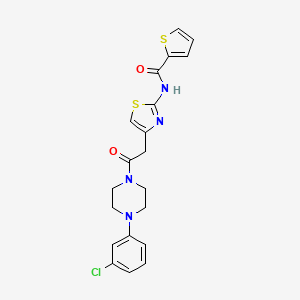


![11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one](/img/structure/B2909472.png)
![6-(4-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)-N-ethylnicotinamide](/img/structure/B2909473.png)
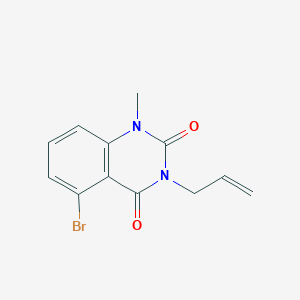
![N-cyclohexyl-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea](/img/structure/B2909475.png)
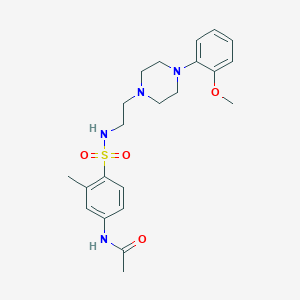
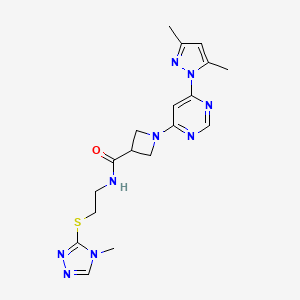

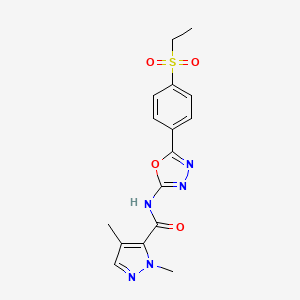
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethylbenzamide](/img/structure/B2909484.png)
![3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid](/img/structure/B2909485.png)
